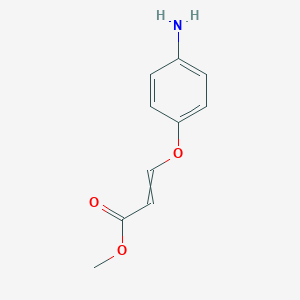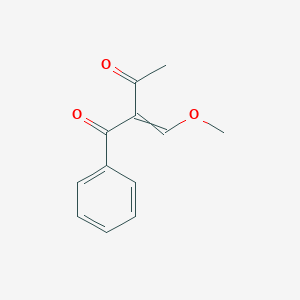![molecular formula C12H17NO2S B12628799 N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide CAS No. 921607-23-0](/img/structure/B12628799.png)
N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide is a chemical compound known for its unique structure and properties It contains a hydroxyphenyl group, an ethyl chain, and a methylsulfanyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide typically involves the reaction between 4-hydroxyphenylethylamine and 3-(methylsulfanyl)propanoic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), which helps in the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
作用机制
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
N-(4-Hydroxyphenyl)propanamide: Similar structure but lacks the methylsulfanyl group.
N-(4-Hydroxyphenyl)ethylamine: Similar structure but lacks the propanamide group.
N-(4-Hydroxyphenyl)propanoic acid: Similar structure but has a carboxylic acid group instead of the amide group.
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide is unique due to the presence of both the hydroxyphenyl and methylsulfanyl groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
921607-23-0 |
|---|---|
分子式 |
C12H17NO2S |
分子量 |
239.34 g/mol |
IUPAC 名称 |
N-[2-(4-hydroxyphenyl)ethyl]-3-methylsulfanylpropanamide |
InChI |
InChI=1S/C12H17NO2S/c1-16-9-7-12(15)13-8-6-10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3,(H,13,15) |
InChI 键 |
AQMYGLUNRILDQT-UHFFFAOYSA-N |
规范 SMILES |
CSCCC(=O)NCCC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12628722.png)

![Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone](/img/structure/B12628736.png)
![1-Imidazolidinecarboxamide, N-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-3-fluorophenyl]-2-oxo-3-phenyl-](/img/structure/B12628749.png)
![2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12628750.png)

![5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12628764.png)
![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12628774.png)



![1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid](/img/structure/B12628793.png)

